![molecular formula C16H19N3O4 B2916148 N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-19-3](/img/structure/B2916148.png)
N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Biological Agent
This compound has been studied for its potential as a biological agent. The structure of the compound suggests it could be used in the synthesis of metal complexes with potential biological applications. These applications include acting as antiviral , anticancer , antimicrobial , and anti-inflammatory agents .
DPPH Radical Scavenging
The compound’s derivatives have shown significant results in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This indicates its potential use in antioxidant therapies and its ability to neutralize free radicals .
Anticancer Activity
Research indicates that the compound and its derivatives may exhibit moderate to good anticancer activity against various cell lines, such as A549 (lung carcinoma) , Jurkat (T-cell leukemia) , and K562 (chronic myelogenous leukemia) .
Coordination Chemistry
The compound’s ability to act as a chelating agent due to its donor sites like O, N, and S makes it valuable in the field of coordination chemistry. This could lead to the development of novel coordination compounds with diverse applications .
Nonlinear Optics (NLO)
Due to the presence of azo derivatives and chromophore groups, this compound could be utilized in the development of materials for nonlinear optics . These materials are essential for creating optical switches and modulators .
Dye-Sensitized Solar Cells
The compound’s structure, particularly the azo group and its derivatives, suggests its use in dye-sensitized solar cells . These solar cells are a cost-effective alternative to traditional photovoltaic cells and are used in converting solar energy into electrical energy .
Sensor Development
The compound’s derivatives could be applied in the creation of sensors due to their color-changing properties upon interaction with various analytes. This makes them suitable for use in chemical sensors and biosensors .
Therapeutic Agent Research
Given the compound’s structural diversity and the presence of benzothiazole-related molecules, it could be a candidate for the discovery of new therapeutic agents. This includes a wide range of biological activities, potentially leading to the development of new medications .
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-23-6-4-17-15(21)16(22)18-12-7-10-3-2-5-19-13(20)9-11(8-12)14(10)19/h7-8H,2-6,9H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHDMXQXWGPFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326415 |
Source
|
Record name | N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
CAS RN |
898411-19-3 |
Source
|
Record name | N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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